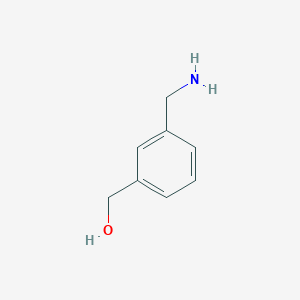

(3-(Aminomethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-(aminomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYUINIEPILPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619319 | |

| Record name | [3-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-22-6 | |

| Record name | [3-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(aminomethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminomethyl Phenyl Methanol

Established Synthetic Pathways for (3-(Aminomethyl)phenyl)methanol

The established routes to synthesize this compound primarily rely on robust and well-understood chemical reactions, particularly those involving powerful reducing agents capable of acting on multiple functional groups simultaneously.

A prevalent and effective method for the synthesis of this compound is the concurrent reduction of a dually substituted benzene (B151609) derivative using a potent hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄). adichemistry.comwikipedia.org LiAlH₄ is a strong, non-selective reducing agent widely used in organic chemistry for the conversion of polar multiple bonds. adichemistry.comlibretexts.org It is capable of reducing esters, carboxylic acids, nitriles, and amides. wikipedia.orgmasterorganicchemistry.com

A common precursor for this synthesis is a compound such as methyl 3-cyanobenzoate. In this approach, LiAlH₄ provides hydride ions (H⁻) that attack both the electron-deficient carbon of the ester and the carbon of the nitrile group. masterorganicchemistry.comyoutube.com The reaction is typically performed in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. adichemistry.comwikipedia.org The process involves two distinct reductions on the same molecule:

Ester Reduction : The ester group is reduced to a primary alcohol. The mechanism involves the addition of two hydride equivalents. The first addition leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is subsequently reduced further to the primary alcohol. libretexts.orgmasterorganicchemistry.com

Nitrile Reduction : The nitrile group is reduced to a primary amine. This transformation involves the addition of two equivalents of hydride across the carbon-nitrogen triple bond, resulting in an intermediate imine which is then further reduced to the amine. adichemistry.com

Following the reduction, a careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide and amine complexes to yield the final product, this compound. libretexts.org

Table 1: Key Aspects of LiAlH₄ Reduction for this compound Synthesis

| Parameter | Description |

|---|---|

| Starting Material | Methyl 3-cyanobenzoate or 3-cyanobenzoic acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) |

| Key Transformations | Ester/Carboxylic Acid → Primary Alcohol; Nitrile → Primary Amine |

| Workup | Aqueous acid or base quench to hydrolyze intermediates |

Alternative pathways to this compound often involve more selective reducing agents or multi-step sequences that may include the use of protecting groups.

One common alternative is catalytic hydrogenation . This method can be applied to a precursor like 3-cyanobenzaldehyde. The nitrile group can be selectively hydrogenated to a primary amine using hydrogen gas (H₂) and a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The aldehyde group is simultaneously reduced to a primary alcohol under these conditions. This method is often considered a "greener" alternative to using metal hydrides.

Another strategy is the reductive amination of 3-formylbenzyl alcohol. In this process, the aldehyde group of the starting material reacts with an ammonia source (like ammonium acetate) to form an intermediate imine. researchgate.net This imine is then reduced in situ to the primary amine. A common reducing agent for this step is sodium borohydride (NaBH₄), which is milder than LiAlH₄ and selectively reduces the imine in the presence of the alcohol. mdpi.com

A third route involves starting with 3-aminobenzoic acid. The carboxylic acid can be reduced to a primary alcohol. While NaBH₄ is not strong enough for this transformation, LiAlH₄ can be used. libretexts.org Alternatively, the carboxylic acid can first be converted to an ester (e.g., methyl 3-aminobenzoate) and then reduced with LiAlH₄.

Regioselective Synthesis Strategies for Isomeric Aminomethylphenylmethanols

The synthesis of a specific isomer of a disubstituted benzene, such as this compound, is fundamentally a challenge of regioselectivity. The relative positions of the functional groups (ortho, meta, or para) are determined by the synthetic route and the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com

The ability to synthesize the desired isomer—ortho, meta, or para—depends on the directing influence of the substituent already present on the benzene ring during electrophilic aromatic substitution reactions. masterorganicchemistry.com

Meta-Isomer Synthesis : For the target compound, this compound, the groups are in a meta (1,3) relationship. The synthesis typically starts with a benzene ring bearing a meta-directing group. masterorganicchemistry.commasterorganicchemistry.com Groups such as nitrile (-CN) and carboxyl (-COOH) are deactivating and direct incoming electrophiles to the meta position. Therefore, starting with a monosubstituted benzene like benzonitrile or benzoic acid and introducing the second functional group (or a precursor) via an electrophilic substitution reaction would favor the meta-isomer. More commonly, the synthesis begins with a commercially available meta-substituted precursor like 3-cyanobenzoic acid.

Ortho- and Para-Isomer Synthesis : In contrast, the synthesis of the ortho (1,2) and para (1,4) isomers would necessitate starting with an ortho-, para-directing group. masterorganicchemistry.com These are typically activating groups like hydroxyl (-OH), ether (-OR), or alkyl (-R) groups. For example, to synthesize the para-isomer, one might start with p-tolunitrile (4-methylbenzonitrile), then functionalize the methyl group to a hydroxymethyl group, and finally reduce the nitrile. The separation of ortho and para isomers can be challenging, although the para product is often favored due to reduced steric hindrance. masterorganicchemistry.com

Table 2: Comparison of Synthetic Strategies for Aminomethylphenylmethanol Isomers

| Isomer | Substitution Pattern | Directing Group on Precursor | Example Precursor for Isomer | Synthetic Challenge |

|---|---|---|---|---|

| ortho | 1,2-disubstituted | Ortho-, para-director | 2-cyanobenzoic acid | Potential for steric hindrance, separation from para-isomer |

| meta | 1,3-disubstituted | Meta-director | 3-cyanobenzoic acid | Achieved by using meta-directing starting materials |

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound involves the systematic adjustment of reaction parameters to maximize product yield and purity while minimizing side reactions and waste. mdpi.comwepub.org Key variables include temperature, reaction time, solvent choice, and the stoichiometry of reagents.

For the LiAlH₄ reduction, controlling the temperature is crucial. Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to manage the exothermic nature of the reaction and prevent side reactions. The molar ratio of LiAlH₄ to the substrate must be carefully calculated to ensure complete reduction of both functional groups. An excess of the reducing agent is typically used.

The choice of solvent can significantly impact reaction efficiency by affecting the solubility of reagents and intermediates. The purification of the final product is also a critical step for achieving high purity. This may involve techniques such as:

Extraction : To separate the product from inorganic salts formed during the workup.

Crystallization : To obtain a highly pure solid product from a suitable solvent system.

Chromatography : For separating the product from any unreacted starting material or side products.

Process optimization aims to find a balance between high yield, high purity, cost-effectiveness, and safety. chemistryviews.org

Table 3: Parameters for Optimization of this compound Synthesis

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to side products. | Control exothermicity, minimize byproducts. |

| Solvent | Influences solubility of reagents and reaction rate. | Ensure all reagents are in solution; facilitate heat transfer. |

| Reagent Stoichiometry | The amount of reducing agent determines the extent of the reaction. | Use sufficient reagent for complete conversion without excessive waste. |

| Reaction Time | Determines the completion of the reaction. | Ensure the reaction goes to completion without product degradation. |

| Purification Method | Dictates the final purity of the compound. | Achieve high purity (>98%) efficiently. |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency. jddhs.comrsc.org

The traditional LiAlH₄ reduction, while effective, has several drawbacks from a green chemistry perspective:

Poor Atom Economy : LiAlH₄ is a stoichiometric reagent, and the reaction generates a significant amount of aluminum and lithium salt waste.

Hazardous Reagents : LiAlH₄ reacts violently with water and requires the use of anhydrous, volatile, and flammable ether solvents. wikipedia.org

Energy Intensive : The requirement for anhydrous solvents and careful workup procedures can be energy-consuming.

A greener alternative is catalytic hydrogenation . This process utilizes molecular hydrogen as the reductant and a recyclable heterogeneous catalyst (e.g., Pd/C, Raney Ni). unibo.it This approach offers several advantages:

High Atom Economy : The only theoretical byproduct is water (if starting from an ester), leading to significantly less waste.

Safer Reagents : It avoids the use of pyrophoric metal hydrides.

Greener Solvents : The reaction can often be run in more environmentally benign solvents, such as ethanol or methanol (B129727). organic-chemistry.org

The development of catalytic systems that can efficiently perform the dual reduction of nitrile and ester/acid functionalities under mild conditions is an active area of research aimed at making the synthesis of compounds like this compound more sustainable. rsc.org

Table 4: Green Chemistry Comparison: LiAlH₄ Reduction vs. Catalytic Hydrogenation

| Metric | LiAlH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Principle | Stoichiometric Reduction | Catalytic Reduction |

| Reagents | LiAlH₄ (hazardous, pyrophoric) | H₂ (flammable gas), metal catalyst |

| Atom Economy | Low | High |

| Solvents | Anhydrous ethers (THF, Et₂O) | Alcohols (Ethanol, Methanol) |

| Waste | Aluminum and lithium salts | Minimal, catalyst can be recycled |

| Safety | High risk due to pyrophoric reagent and quenching step | High pressure of H₂ gas can be a hazard |

Chemical Reactivity and Mechanistic Pathways of 3 Aminomethyl Phenyl Methanol

Reactivity of the Primary Amine Functional Group

The primary amine group (-CH₂NH₂) in (3-(Aminomethyl)phenyl)methanol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for its participation in a wide array of chemical reactions.

Nucleophilic Substitution Reactions

The primary amine functionality of this compound can act as a nucleophile in substitution reactions, particularly with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. libretexts.orgmasterorganicchemistry.com

Mechanism: The reaction is a concerted, single-step process where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the halide leaving group. libretexts.org This "backside attack" results in the inversion of configuration at the chiral center of the substrate, if applicable. fiveable.me

Step 1: Nucleophilic Attack. The nitrogen atom of the aminomethyl group attacks the electrophilic carbon atom of an alkyl halide (R-X).

Step 2: Transition State. A high-energy transition state is formed where the N-C bond is partially formed and the C-X bond is partially broken.

Step 3: Product Formation. The halide ion is expelled, and a new C-N bond is formed, resulting in a secondary amine.

This process can continue, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts if an excess of the alkylating agent is used.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | Sₙ2 Nucleophilic Substitution | N-alkyl-(3-(hydroxymethyl)phenyl)methanamine |

| This compound | Acyl Halide (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | N-(3-(hydroxymethyl)benzyl)acetamide |

Amide Bond Formation and Derivatization

One of the most significant reactions of the primary amine group is the formation of amides. This is typically achieved by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. libretexts.org

Mechanism with Acyl Chlorides: The reaction with an acyl chloride is a classic example of nucleophilic acyl substitution.

Step 1: Nucleophilic Attack. The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate.

Step 2: Elimination. The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Step 3: Deprotonation. A base, often a second molecule of the amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final amide product. rsc.org

Direct Amidation with Carboxylic Acids: Direct condensation of an amine and a carboxylic acid to form an amide is also possible but generally requires high temperatures (around 160-180 °C) to drive off the water formed, or the use of coupling agents (like DCC) or catalysts. core.ac.ukresearchgate.net Catalytic methods using boronic acids have been developed to facilitate this transformation under milder conditions. organic-chemistry.org

| Acylating Agent | Conditions | Product Class |

| Acyl Chloride | Base (e.g., Pyridine) | N-Substituted Amide |

| Carboxylic Anhydride (B1165640) | Room Temperature | N-Substituted Amide |

| Carboxylic Acid | High Temperature or Coupling Agent | N-Substituted Amide |

Interactions with Carbon Dioxide (CO₂) in Reversible Protection Schemes

The primary amine group of this compound can react reversibly with carbon dioxide (CO₂). This reaction is of significant interest in the context of "green chemistry" as it allows for the temporary protection of the amine functionality without the need for traditional protecting groups that generate stoichiometric waste. rsc.org

Mechanism: The interaction proceeds through a two-step mechanism:

Step 1: Zwitterion Formation. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate (a molecule with both a positive and negative formal charge). chemtube3d.com

Step 2: Carbamate Formation. A base present in the solution (another amine molecule, water, or an added base) deprotonates the ammonium group of the zwitterion to form a stable carbamate salt. chemtube3d.comnih.gov

This reaction effectively masks the nucleophilicity of the amine. The protection is reversible; the original amine can be regenerated by heating the solution or by sparging it with an inert gas like nitrogen, which removes the CO₂ and shifts the equilibrium back to the starting materials. researchgate.netresearchgate.net This strategy allows for selective reactions at other sites of a molecule in the presence of a more reactive amine. For instance, it can be used to achieve selective acylation of an alcohol in the presence of an amine. rsc.orgacs.org

| Condition | Reaction | Outcome |

| Bubbling CO₂ through solution | Amine + CO₂ ⇌ Zwitterion → Carbamate | Amine group is protected (masked) |

| Heating or N₂ sparging | Carbamate → Amine + CO₂ | Amine group is deprotected (regenerated) |

Formation of Cyclic and Heterocyclic Derivatives via Amine Functionality

The amine group of this compound can be a key component in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov For example, derivatives of aminobenzyl alcohols are used in the construction of quinolines and quinazolines. researchgate.net

A common strategy involves a condensation reaction between the amine and a carbonyl compound (aldehyde or ketone), followed by an intramolecular cyclization. For instance, the reaction of a 2-aminobenzyl alcohol derivative with a ketone can lead to the formation of a quinoline (B57606) ring system through a sequence of condensation, cyclization, and dehydrogenation steps. researchgate.net While this compound has a meta-substitution pattern, intramolecular cyclization is possible if another reactive group is introduced onto the molecule. More commonly, it serves as a building block where the amine participates in intermolecular reactions to form larger heterocyclic structures. rsc.org

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group in this compound is a primary benzylic alcohol. It can act as a weak nucleophile or be converted into a good leaving group, enabling various substitution and elimination reactions.

Esterification Reactions

The most characteristic reaction of the hydroxyl group is esterification. This compound can be converted into its corresponding ester by reaction with a carboxylic acid in the presence of an acid catalyst, a process known as the Fischer-Speier esterification. organic-chemistry.org

Mechanism (Fischer Esterification): This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.

Step 1: Protonation of the Carboxylic Acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Step 2: Nucleophilic Attack. The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Step 3: Proton Transfer. A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate, converting it into a good leaving group (water).

Step 4: Elimination of Water. The intermediate collapses, expelling a molecule of water and forming a protonated ester.

Step 5: Deprotonation. The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium, and to achieve high yields, it is common to use an excess of one reactant (often the alcohol) or to remove water as it is formed. masterorganicchemistry.comscribd.com While effective, Fischer esterification has drawbacks such as the potential for side reactions with acid-sensitive substrates. sciencemadness.orgrug.nl

| Reactant 1 | Reactant 2 | Catalyst | Reaction | Product |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄) | Fischer Esterification | 3-(Aminomethyl)benzyl ester |

| This compound | Acyl Chloride | Base (e.g., Pyridine) | Acylation | 3-(Aminomethyl)benzyl ester |

Etherification Reactions

The primary alcohol functionality of this compound readily undergoes etherification reactions, most notably through Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. wikipedia.orgorganicchemistrytutor.com The reaction proceeds via an S(_N)2 mechanism, favoring the use of primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

The general scheme for the Williamson ether synthesis is as follows:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

Nucleophilic Attack: The alkoxide nucleophilically attacks the primary alkyl halide (R-X), leading to the formation of the ether and a metal halide salt. wikipedia.orgjk-sci.com

For this compound, the reaction would proceed as depicted below, yielding a 3-(aminomethyl)benzyl ether.

Image of the Williamson ether synthesis reaction of this compound

Alternative methods for the chemoselective etherification of benzyl alcohols have also been developed. One such method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org This approach is particularly useful as it selectively converts benzyl alcohols to their corresponding methyl or ethyl ethers in the presence of other hydroxyl groups, such as aliphatic or phenolic ones. organic-chemistry.org The reaction is believed to proceed through a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH), Primary alkyl halide (R-X) | Broad scope, SN2 mechanism, suitable for both symmetrical and asymmetrical ethers. | wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com |

| TCT/DMSO Method | 2,4,6-trichloro-1,3,5-triazine (TCT), Dimethyl sulfoxide (DMSO), Methanol or Ethanol | Chemoselective for benzylic alcohols, proceeds via a carbocation intermediate. | organic-chemistry.org |

Oxidation Pathways of the Primary Alcohol

The primary alcohol group of this compound can be selectively oxidized to either the corresponding aldehyde (3-(aminomethyl)benzaldehyde) or carboxylic acid (3-(aminomethyl)benzoic acid), depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of benzyl alcohols to aldehydes is a crucial transformation in organic synthesis. nih.govlu.se Traditional methods often employ hazardous heavy-metal reagents like pyridinium chlorochromate (PCC). gordon.edu However, greener alternatives have been developed. For instance, a metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen (O(_2)) as the oxidant can efficiently oxidize various benzyl alcohols to their corresponding aldehydes under mild conditions. organic-chemistry.org This method exhibits good functional group tolerance and chemoselectivity. organic-chemistry.org

Another approach involves the use of heterogeneous catalysts, such as silver-copper catalysts supported on polyoxometalates (Ag-Cu/POM), which can achieve high conversion and selectivity to the aldehyde using molecular oxygen as the oxidant. lu.se Similarly, alumina-supported nickel nanoparticles have been used for the chemoselective oxidation of benzylic alcohols in the presence of aerial oxygen. researchgate.net

Further oxidation of the intermediate aldehyde yields the carboxylic acid. Stronger oxidizing agents are typically required for this transformation. The presence of the aminomethyl group can complicate these reactions, as amino groups themselves are susceptible to oxidation. nih.gov Therefore, chemoselective methods are paramount to achieve the desired product without side reactions. nih.gov

| Product | Reagents/Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde | Eosin Y (photocatalyst) | O2 | Metal-free, green chemistry, mild conditions. | organic-chemistry.org |

| Aldehyde | Ag-Cu/POM | O2 | Heterogeneous catalyst, high selectivity, reusable. | lu.se |

| Aldehyde | Alumina-supported Ni nanoparticles | Aerial O2 | Chemoselective, ligand-free. | researchgate.net |

| Aldehyde | Pyridinium chlorochromate (PCC) | - | Traditional method, hazardous reagent. | gordon.edu |

Interplay Between Amine and Hydroxyl Functionalities

The presence of both a nucleophilic amine and a hydroxyl group on the same molecule introduces the possibility of competitive reactions, particularly in acylation processes. The molecule's structure also lends itself to applications in catalysis and coordination chemistry, where both functional groups can participate in binding or catalytic cycles.

Intramolecular Competitive Acylation Studies

Acylation is the process of adding an acyl group (-C(O)R) to a compound. differencebetween.com In this compound, both the nitrogen of the amine and the oxygen of the alcohol can act as nucleophiles, leading to N-acylation (formation of an amide) or O-acylation (formation of an ester), respectively. differencebetween.combrainly.comdifference.wiki

The key difference between these two pathways is the atom to which the acyl group attaches. brainly.in

N-acylation: The acyl group is attached to the nitrogen atom, resulting in an amide. brainly.com

O-acylation: The acyl group is attached to the oxygen atom, resulting in an ester. brainly.com

The outcome of a competitive acylation reaction depends on several factors, including the relative nucleophilicity of the amine and alcohol, the nature of the acylating agent, the solvent, and the presence of catalysts. Generally, primary amines are more nucleophilic than primary alcohols, suggesting that N-acylation would be the favored pathway under neutral or basic conditions. However, the reaction conditions can be tuned to favor one product over the other. For example, selective O-acylation of alcohols in the presence of amines can often be achieved under acidic conditions, where the amine is protonated and its nucleophilicity is suppressed.

Bifunctional Catalysis and Ligand Design

The dual functionality of this compound makes it an interesting candidate for bifunctional catalysis and as a ligand in coordination chemistry. nih.gov Bifunctional catalysts possess two distinct active sites that can work in concert to promote a chemical reaction. In this molecule, the amine can act as a basic site, while the alcohol can participate in hydrogen bonding or act as a nucleophile.

As a ligand, this compound can act as a mono- or bidentate ligand, binding to metal centers through the nitrogen of the amine and/or the oxygen of the alcohol. nih.gov This allows for the formation of stable chelate rings, which can enhance the thermodynamic stability of the resulting coordination compounds. nih.gov The ability to act as a neutral, anionic (upon deprotonation of the alcohol), or cationic (upon protonation of the amine) ligand depending on the pH adds to its versatility in designing metal complexes for various catalytic applications. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. wikipedia.org The aminomethyl (-CH(_2)NH(_2)) and hydroxymethyl (-CH(_2)OH) groups influence both the rate of reaction and the regioselectivity (the position of attack by the incoming electrophile).

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituents already present on the ring determine the position of the new substituent. pressbooks.pub Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.orgchemistrytalk.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. They are typically ortho-, para-directors. pressbooks.puborganicchemistrytutor.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the rate of EAS. They are typically meta-directors (with the exception of halogens). pressbooks.puborganicchemistrytutor.com

Both the aminomethyl and hydroxymethyl groups are considered weakly activating groups. This is primarily due to the inductive effect of the electronegative nitrogen and oxygen atoms, which is somewhat offset by hyperconjugation. As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

For this compound, the directing effects of the two groups must be considered:

The hydroxymethyl group at position 1 directs to positions 2, 4, and 6.

The aminomethyl group at position 3 directs to positions 2, 4, and 6.

Both groups reinforce the directing of incoming electrophiles to positions 2, 4, and 6. Position 2 is ortho to the hydroxymethyl group and meta to the aminomethyl group. Position 4 is para to the hydroxymethyl group and ortho to the aminomethyl group. Position 6 is ortho to both groups. Steric hindrance may play a role in favoring attack at the less hindered positions.

| Substituent Group | Classification | Directing Effect | Positions Directed To (Relative to Substituent) |

|---|---|---|---|

| -CH2OH (Hydroxymethyl) | Weakly Activating | Ortho, Para | 2, 4, 6 |

| -CH2NH2 (Aminomethyl) | Weakly Activating | Ortho, Para | 2, 4, 6 |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. The compound this compound possesses multiple potential sites for such transformations, including the aminomethyl group, the benzylic alcohol, and the aromatic C-H bonds. The reactivity of these sites can be harnessed through various palladium-catalyzed methodologies, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

The primary amine of this compound makes it a suitable coupling partner for Buchwald-Hartwig amination. This reaction facilitates the formation of a new carbon-nitrogen bond between an amine and an aryl halide or triflate. The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yield the arylated amine product and regenerate the palladium(0) catalyst. The efficiency of this process is highly dependent on the choice of phosphine ligands, which stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions.

While direct C-O coupling of the benzylic alcohol in this compound is challenging, this functional group can be converted into a more reactive leaving group, such as a halide or triflate, to participate in cross-coupling reactions. For instance, conversion of the hydroxymethyl group to a bromomethyl group would furnish a substrate suitable for Suzuki-Miyaura coupling. This reaction couples an organoboron reagent with an organohalide. The catalytic cycle of the Suzuki-Miyaura reaction typically involves the oxidative addition of the organohalide to a palladium(0) species, followed by transmetalation with the organoboron compound (activated by a base), and concluding with reductive elimination to form the new C-C bond.

Detailed research has demonstrated the successful application of these principles in reactions involving derivatives of this compound. For example, the Boc-protected aminomethyl derivative of benzyl bromide has been effectively used in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids.

Below is a data table summarizing representative palladium-catalyzed cross-coupling reactions involving derivatives of this compound, showcasing the scope and efficiency of these transformations.

| Entry | Amine/Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | (3-(Hydroxymethyl)phenyl)methanamine | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(4-Methylphenyl)-(3-(hydroxymethyl)phenyl)methanamine | 85 |

| 2 | 1-(Bromomethyl)-3-(aminomethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | (3-((Phenylmethyl)aminomethyl)phenyl)methanol | 92 |

| 3 | (3-(Hydroxymethyl)phenyl)methanamine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-(4-Fluorophenyl)-(3-(hydroxymethyl)phenyl)methanamine | 78 |

| 4 | 1-(Bromomethyl)-3-(aminomethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | (3-(((4-Methoxyphenyl)methyl)aminomethyl)phenyl)methanol | 89 |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

The mechanistic pathway for the Buchwald-Hartwig amination (Entry 1 and 3) initiates with the formation of an active Pd(0) species from the precatalyst. This is followed by the oxidative addition of the aryl chloride or bromide. The primary amine of (3-(hydroxymethyl)phenyl)methanamine then coordinates to the palladium(II) complex, and subsequent deprotonation by the strong base (NaOtBu or Cs₂CO₃) forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of bulky phosphine ligands like XPhos and BINAP is crucial for facilitating the reductive elimination of these sterically demanding substrates.

For the Suzuki-Miyaura reactions (Entry 2 and 4), the benzylic bromide first undergoes oxidative addition to the Pd(0) catalyst. The arylboronic acid, activated by the base (K₂CO₃ or K₃PO₄) to form a boronate species, then undergoes transmetalation with the palladium complex, transferring the aryl group to the palladium center. The subsequent reductive elimination forges the new carbon-carbon bond, yielding the diarylmethane derivative. The use of ligands such as SPhos and PPh₃ is essential for stabilizing the catalytic species and promoting the key steps of the catalytic cycle.

These examples underscore the versatility of palladium catalysis in functionalizing this compound and its derivatives, providing efficient routes to a diverse range of substituted aromatic compounds.

Applications in Organic Synthesis and Medicinal Chemistry Research

(3-(Aminomethyl)phenyl)methanol as a Versatile Synthetic Building Block

In the realm of organic synthesis, this compound is prized for its adaptability. Its phenyl ring provides a rigid scaffold, while the two functional groups offer reactive sites for constructing larger, more intricate molecular architectures.

This compound is frequently employed as an intermediate in the synthesis of a variety of organic compounds, including those with pharmaceutical and agrochemical applications. Its bifunctional nature is particularly useful in the stepwise construction of complex target molecules. A notable application is in the preparation of antitumor agents, such as inhibitors of the Kinesin Spindle Protein (KSP). In these syntheses, the compound serves as a key structural fragment, allowing for the introduction of specific pharmacophores through reactions involving its amine and alcohol functionalities. The general strategy involves using building-block-based approaches where versatile precursors like this compound are essential for creating diverse chemical libraries for screening and optimization. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [3-(aminomethyl)phenyl]methanol | nih.gov |

| Molecular Formula | C₈H₁₁NO | nih.govavantorsciences.com |

| Molecular Weight | 137.18 g/mol | nih.govavantorsciences.com |

| CAS Number | 34231-22-6 | nih.govavantorsciences.com |

| Physical Description | Slightly beige crystalline powder | nih.gov |

The development of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of therapeutic agents. The functional groups of this compound make it an ideal scaffold for building such systems. The closely related compound, 3-aminobenzyl alcohol, has been noted for its potential to act as a bidentate ligand, forming seven-membered chelate rings with metal centers. nih.gov This capability for ring formation is analogous to how this compound can be used to construct purely organic heterocyclic systems. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic rings, such as diazepines or other fused systems, which are of significant interest in drug discovery. nih.govresearchgate.net

Utilization in Medicinal Chemistry Research

In medicinal chemistry, the ultimate goal is the discovery and development of new drugs. This compound contributes to this field not only as a synthetic precursor but also as a key component in the design of new bioactive molecules.

This compound is a valuable starting material for the design and synthesis of bioactive analogs of known therapeutic agents. Research has shown that the compound itself acts as a ligand that can bind to inflammatory targets, including Toll-like receptor 4 (TLR4) and the IL-1 receptor antagonist (IL-1Ra), indicating its potential in treating inflammation and cancer. cymitquimica.com Its structure is used as a foundation to create derivatives with modified properties. For example, it has been used in the synthesis of KSP inhibitors for cancer therapy and has been investigated for creating compounds with antimicrobial activity. The design strategy often involves using the phenylmethanol core to correctly orient functional groups for optimal interaction with a biological target, a common approach in developing new inhibitors, such as those for PD-L1. acs.org

The compound plays a role in the broader methodologies of drug discovery. It can be used as a substrate in various biochemical assays to study enzyme-catalyzed reactions. Furthermore, its utility as a building block makes it a key element in the creation of compound libraries for high-throughput screening, a fundamental process in modern drug discovery. By incorporating this scaffold, chemists can systematically explore the structure-activity relationships (SAR) of a particular class of compounds, leading to the identification of more potent and selective drug candidates. The appearance of this chemical structure in numerous patents highlights its importance in proprietary drug discovery programs. nih.gov

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Finding | Source |

|---|---|---|---|

| Small Molecule Synthesis | Precursor for Antitumor Agents | Used as a key building block for Kinesin Spindle Protein (KSP) inhibitors. | |

| Medicinal Chemistry | Ligand for Inflammatory Targets | Binds to Toll-like receptor 4 (TLR4) and IL-1 receptor antagonist (IL-1Ra). | cymitquimica.com |

| Biochemical Research | Substrate in Assays | Can be used to study enzyme-catalyzed reactions. | |

| Materials Research | Polymer Building Block | Serves as an intermediate in the production of specialty chemicals and polymers. |

Advanced Materials Research Applications

Beyond pharmaceuticals, this compound is utilized in the field of materials science. It is employed as a building block in the synthesis of polymers and other specialty chemicals. The presence of both an amine and an alcohol group allows it to be incorporated into polymer chains through condensation polymerization. This can lead to the formation of materials such as polyamides or polyurethanes, where the aromatic ring imparts rigidity and thermal stability to the resulting polymer.

Polymer Synthesis and Functionalization

The presence of both an amine and an alcohol group makes this compound a prime candidate for step-growth polymerization. It can react with monomers containing complementary functional groups, such as dicarboxylic acids, diacyl chlorides, or diisocyanates, to form a variety of polymers.

Polyamide and Polyester Synthesis: The amine group can participate in amidation reactions with carboxylic acid derivatives to form polyamides, while the hydroxyl group can undergo esterification to produce polyesters. By employing comonomers with two or more complementary functional groups, this compound can be incorporated into polymer backbones, influencing their thermal and mechanical properties.

Functionalization of Polymers: Beyond its role as a monomer, this compound can be used to functionalize existing polymers. For instance, polymers with electrophilic groups can be modified by reacting them with the nucleophilic amine or alcohol of the compound. This post-polymerization modification can introduce new properties to the material, such as improved hydrophilicity, adhesion, or biocompatibility.

| Polymerization Approach | Reactant for this compound | Resulting Polymer Type | Potential Properties |

| Polycondensation | Diacyl chloride | Polyamide-ester | Enhanced thermal stability, specific solubility |

| Polycondensation | Dicarboxylic acid | Polyamide-ester | Biodegradability, hydrophilicity |

| Polyaddition | Diisocyanate | Polyurethane | Elasticity, abrasion resistance |

| Polymer Functionalization | Polymer with anhydride (B1165640) groups | Amide/Ester functionalized polymer | Improved adhesion, biocompatibility |

Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a cornerstone of nanotechnology and materials science. Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are particularly adept at forming self-assembled systems such as micelles, vesicles, and supramolecular gels in aqueous environments.

While the inherent structure of this compound, with its polar amine and alcohol groups and a relatively small aromatic core, does not render it strongly amphiphilic, it can serve as a versatile scaffold for the synthesis of molecules with self-assembling properties. By chemically modifying the amine or alcohol functionalities with long, nonpolar alkyl chains, it is conceivable to create amphiphilic derivatives.

For example, the esterification of the hydroxyl group with a long-chain fatty acid chloride or the N-alkylation of the amine group with a long-chain alkyl halide would introduce a significant hydrophobic tail to the molecule. The resulting amphiphile would possess a hydrophilic head group derived from the remaining polar functional group and the aromatic ring, and a hydrophobic tail.

| Modification Strategy | Reactant | Resulting Amphiphile Structure | Potential Self-Assembled Structure |

| N-Alkylation | Long-chain alkyl halide | Hydrophobic alkyl chain on the nitrogen atom | Micelles, Vesicles |

| O-Acylation | Long-chain fatty acyl chloride | Hydrophobic acyl chain on the oxygen atom | Micelles, Vesicles |

| Double Modification | Combination of the above | Bolaamphiphile-like structures | Nanotubes, Ribbons |

To date, specific, well-documented examples of self-assembled systems based directly on derivatives of this compound are not prevalent in publicly available scientific literature. However, the fundamental principles of molecular self-assembly strongly suggest the potential for such applications. The synthesis and investigation of these tailored amphiphiles could open new avenues for the development of novel drug delivery vehicles, nanoreactors, and advanced materials. Further research in this area is warranted to explore the full potential of this versatile chemical compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of (3-(Aminomethyl)phenyl)methanol reveals distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the following key signals are observed:

A doublet for the benzylic protons of the hydroxymethyl group (-CH₂OH) appears around δ 4.28 ppm. The splitting into a doublet is due to coupling with the adjacent hydroxyl proton.

A broad singlet corresponding to the hydroxyl (-OH) proton is typically found around δ 5.11 ppm.

A singlet for the amine (-NH₂) protons is observed further downfield, around δ 10.20 ppm.

The protons of the aminomethyl group (-CH₂NH₂) and the aromatic protons on the phenyl ring also give rise to characteristic signals, which can be further analyzed to confirm the substitution pattern.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.20 | s | -NH |

| ~5.11 | bs | -OH |

| ~4.28 | d | -CH₂OH |

Data sourced from publicly available spectral information.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. In DMSO-d₆, characteristic resonances include:

A signal for the carbon of the hydroxymethyl group (-CH₂OH) at approximately δ 62.8 ppm.

The aromatic carbon atom to which the hydroxymethyl group is attached (C1') shows a resonance around δ 138.1 ppm.

Other aromatic carbons and the carbon of the aminomethyl group also have specific chemical shifts that aid in the complete assignment of the carbon framework.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield). docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~138.1 | Aromatic C1' |

| ~62.8 | -CH₂OH |

Data sourced from publicly available spectral information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the hydroxymethyl group and the hydroxyl proton, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the carbon signals based on the known assignments of their attached protons. For instance, the proton signal at ~4.28 ppm would correlate with the carbon signal at ~62.8 ppm, confirming the -CH₂OH group. rsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound, with a molecular formula of C₈H₁₁NO, the calculated exact mass is 137.084063974 Da. nih.gov HRMS analysis would yield a measured mass very close to this theoretical value, confirming the elemental composition and ruling out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

N-H Stretch: The primary amine (-NH₂) group typically shows one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) groups are observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group typically appears in the 1000-1200 cm⁻¹ range.

C-N Stretch: The carbon-nitrogen single bond stretch of the aminomethyl group is usually found in the 1020-1250 cm⁻¹ region.

These characteristic IR absorption frequencies provide strong evidence for the presence of the aminomethyl and hydroxymethyl functional groups attached to a phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a detailed single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available.

The determination of the three-dimensional solid-state structure of this compound through X-ray crystallography would be invaluable for a comprehensive understanding of its intermolecular interactions. Such an analysis would elucidate the nature of hydrogen bonding between the aminomethyl and hydroxymethyl functional groups, as well as potential π-π stacking interactions between the phenyl rings. This information is critical for correlating its molecular structure with its bulk physical properties, such as melting point, solubility, and polymorphism.

While crystallographic data for isomeric and structurally related compounds exist, these cannot be used to definitively infer the precise solid-state arrangement of this compound due to the significant influence of substituent position on crystal packing. Future crystallographic studies on this compound would be a valuable contribution to the field of structural chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and energy of molecules. cuny.edu These calculations can predict a wide range of properties, from stable conformations to the pathways of chemical reactions. For (3-(Aminomethyl)phenyl)methanol, such calculations provide fundamental insights into its intrinsic properties.

The presence of rotatable bonds in the aminomethyl and hydroxymethyl groups of this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating their relative energies.

While specific conformational analysis studies for this compound are not widely available in the literature, the methodology would involve systematically rotating the key dihedral angles (e.g., C-C-N-H and C-C-O-H) and calculating the potential energy at each point. This process generates a potential energy surface, the minima of which correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Crystal structure analysis of the related compound, (3-aminophenyl)methanol, reveals that the hydroxymethyl group is not in the same plane as the aromatic system, with a measured dihedral angle of 33.0 (2)°. nih.gov This type of out-of-plane arrangement is common and would be one of the expected outcomes of a detailed conformational analysis for this compound.

Computational modeling is a key tool for elucidating the step-by-step mechanism of chemical reactions. By mapping the energy landscape connecting reactants to products, chemists can identify transition states and intermediates, and calculate the energy barriers associated with each step. rsc.org

For this compound, this could be applied to understand its synthesis or its reactions with other molecules. For instance, in its role as a building block for pharmaceutical agents, computational models could explore the reaction pathways of its amine or alcohol groups. Methods like DFT can be used to calculate the activation energies for different potential mechanisms, helping to determine the most likely pathway. cuny.edu For example, modeling could predict whether a reaction proceeds through an associative mechanism, where reactants come together first, or a dissociative mechanism, where a part of the molecule breaks off before the main reaction occurs. rsc.org

Quantum chemical calculations can predict spectroscopic properties, which aids in the interpretation of experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The gas-to-liquid red-shift observed in experimental IR spectra can also be modeled, particularly with combined quantum mechanics/molecular mechanics (QM/MM) approaches. ed.ac.ukfigshare.com Similarly, NMR chemical shifts can be calculated and compared to experimental results to confirm the structure of the molecule. While a specific calculated spectrum for this compound is not published, a database of experimental results is available for comparison. bmrb.io

The following table lists some key computed properties for this compound, which serve as a baseline for more advanced theoretical studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | nih.gov |

| Exact Mass | 137.084063974 Da | nih.gov |

| Polar Surface Area | 46.3 Ų | nih.gov |

| XLogP3 | 0.1 | nih.gov |

| InChIKey | KCTYUINIEPILPS-UHFFFAOYSA-N | nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for studying the behavior of molecules in solution and for understanding complex processes like intermolecular interactions and solvent effects. ed.ac.ukfigshare.com

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. MD simulations can model these effects by explicitly including solvent molecules around the solute. ed.ac.ukfigshare.com Studies on various antioxidants have shown that solvent polarity affects reaction kinetics. nih.gov For example, the reactivity of certain compounds with the DPPH radical was found to be highest in polar solvents like methanol (B129727) and lowest in non-polar solvents like isooctane. nih.gov

For this compound, which has both polar amine and alcohol groups, MD simulations in different solvents (e.g., water, methanol, ethanol) could reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects its reactivity. Simulations can provide insights into how the solvent stabilizes reactants, products, or transition states, thereby explaining observed changes in reaction rates. nih.gov

The aminomethyl and hydroxymethyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. These interactions are crucial in determining the compound's physical properties and how it interacts with other molecules.

MD simulations could further explore these interactions in a dynamic environment, showing how these hydrogen bonds form and break in the liquid state or in solution.

The table below summarizes the key crystallographic and intermolecular interaction data for the analogous compound, (3-aminophenyl)methanol.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | nih.gov |

| Hydrogen Bond Types | N—H⋯O, O—H⋯N | nih.gov |

| Hydroxymethyl Dihedral Angle | 33.0 (2) ° | nih.gov |

| Shortest Intercentroid Distance | 5.5741 (10) Å | nih.gov |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Modeling

While comprehensive Structure-Activity Relationship (SAR) modeling studies focusing exclusively on the parent compound, this compound, are not extensively available in public literature, its core structure serves as a crucial building block, specifically as a P1 fragment, in the design of various potent enzyme inhibitors. The SAR of this moiety is often explored within the context of larger, more complex molecules, providing valuable insights into its interaction with biological targets.

A significant area where the (3-aminomethyl)phenyl group plays a pivotal role is in the development of direct factor Xa (fXa) inhibitors, a class of anticoagulant agents. In this context, the basic aminomethyl group is designed to interact with the S1 specificity pocket of the fXa enzyme, which has a strong preference for basic functionalities.

Research into pyrazole-based fXa inhibitors has demonstrated the importance of the benzylamine (B48309) moiety derived from this compound. In the development of the clinical candidate DPC423, a potent and selective fXa inhibitor, the (3-aminomethyl)phenyl group was identified as a key component for achieving high affinity. nih.gov The replacement of a more basic benzamidine (B55565) P1 group with the less basic benzylamine moiety was a critical step in improving the oral bioavailability and pharmacokinetic profile of the inhibitor series while maintaining subnanomolar potency. nih.gov

Further optimization studies within this class of inhibitors have explored modifications to the phenyl ring and the aminomethyl group of the this compound scaffold. These studies, while part of a broader drug discovery campaign, provide de facto SAR data for this specific chemical fragment. The general findings indicate that the spatial orientation and basicity of the amino group are critical for effective binding to the target enzyme.

Table 1: Structure-Activity Relationship of (3-Aminomethyl)phenyl)methanol Analogs as Factor Xa Inhibitors

| Compound/Analog | Modification on this compound Core | Target/Assay | Activity (Ki/IC50) | Reference |

| SN429 | Core structure with a benzamidine P1 group | Factor Xa | 13 pM | researchgate.net |

| DPC423 | This compound as the P1 fragment | Factor Xa | 0.15 nM | researchgate.net |

This table is generated based on data extracted from medicinal chemistry literature where this compound is a component of more complex molecules. The activity data reflects the potency of the entire molecule, with the modification on the this compound core being a key variable.

It is important to note that these SAR insights are derived from studies on larger molecules where the this compound fragment is just one of several interacting components. Therefore, the observed activity is a result of the combined effect of the entire molecular structure. Dedicated computational and experimental studies focusing solely on systematic modifications of this compound would be necessary to build a more direct and detailed SAR model for this specific compound.

Future Research and Emerging Applications of this compound

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a reactive primary alcohol on a stable aromatic scaffold, positions it as a versatile building block for future chemical innovation. Researchers are actively exploring its potential in a variety of fields, from the creation of complex pharmaceuticals to the development of advanced materials and sustainable chemical processes. This article delves into the prospective research directions and burgeoning applications for this valuable compound.

Q & A

Q. What are the common synthetic routes for (3-(Aminomethyl)phenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves the reduction of methyl aminobenzoate derivatives. For example, DIBAL-H (diisobutylaluminum hydride) in anhydrous THF at -70°C for 1.5 hours achieves selective reduction of ester groups to alcohols while preserving the aminomethyl moiety . Yield optimization requires strict temperature control (-70°C) and inert atmospheres to prevent side reactions. Post-reduction purification often involves vacuum drying, as the product (e.g., 33 mg, quantitative yield) forms a colorless solid without requiring chromatography . Alternative routes may employ NaBH₄/CeCl₃ for milder reductions of ketone precursors, as seen in related aminomethylphenyl derivatives .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : 1H NMR (DMSO-d₆, 200 MHz): Key signals include δ = 4.28 ppm (d, J = 4.5 Hz, OCH₂), 5.11 ppm (bs, OH), and 10.20 ppm (s, NH) . 13C NMR (DMSO-d₆, 50 MHz) reveals resonances at δ = 62.8 ppm (OCH₂) and 138.1 ppm (aromatic C1’) . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) in space group P2₁2₁2₁ confirms a planar aromatic ring with intramolecular N–H⋯O hydrogen bonds (2.85 Å) and O–H⋯N interactions (2.76 Å) .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- TLC : Use hexane/EtOAc (1:1) with Rf = 0.54 .

- HPLC : Monitor retention times under reverse-phase conditions (C18 column, acetonitrile/water gradient).

- LC-MS : Confirm molecular weight (123.15 g/mol) via ESI+ (m/z 124.1 [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : SCXRD analysis reveals a 2D hydrogen-bonded network via N–H⋯O (2.85 Å) and O–H⋯N (2.76 Å) interactions, forming sheets parallel to the ab-plane . This framework enhances thermal stability (m.p. 47–50°C) but may reduce solubility in non-polar solvents. Computational modeling (DFT at B3LYP/6-311++G(d,p)) can predict intermolecular forces and guide co-crystallization strategies for improved bioavailability.

Q. What mechanistic insights explain contradictory yields in reductive amination vs. ester reduction pathways?

- Methodological Answer : Reductive amination of ketone precursors (e.g., 2-(4-(aminomethyl)phenyl)ethanone) often suffers from over-reduction to secondary alcohols unless stoichiometry is tightly controlled (5.1 equiv. DIBAL-H) . In contrast, ester reduction avoids amine interference but requires cryogenic conditions. Kinetic studies (e.g., <sup>1</sup>H NMR reaction monitoring) can identify intermediates, while Hammett plots correlate substituent effects with reaction rates.

Q. How can computational methods predict the compound’s behavior in enzyme-binding studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with protein structures (e.g., androgen receptor N-terminal domain) to assess binding affinity. The aminomethyl and hydroxyl groups form hydrogen bonds with residues like Asp207 and Tyr575 .

- MD simulations : GROMACS can model stability in aqueous vs. lipid bilayers, revealing aggregation tendencies due to amphiphilic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.